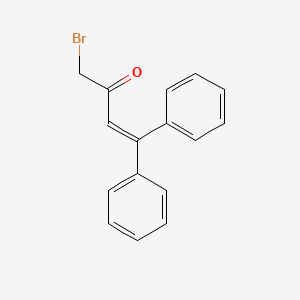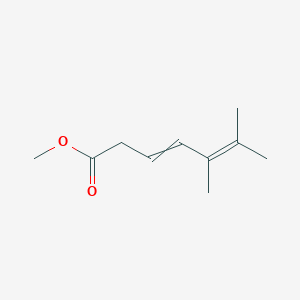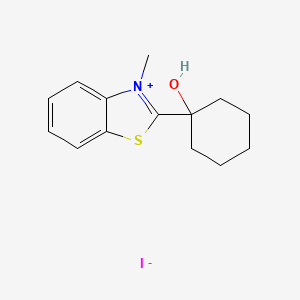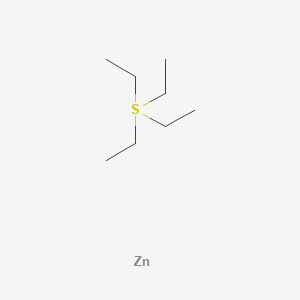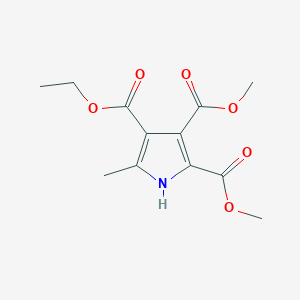
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2,4-dimethyl-1H-pyrrole
- 2,5-Dimethyl-1H-pyrrole
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Uniqueness
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its multiple carboxylate groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other pyrrole compounds and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
106748-22-5 |
|---|---|
Formule moléculaire |
C12H15NO6 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
4-O-ethyl 2-O,3-O-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO6/c1-5-19-11(15)7-6(2)13-9(12(16)18-4)8(7)10(14)17-3/h13H,5H2,1-4H3 |
Clé InChI |
DFYQXYWVGDTIDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
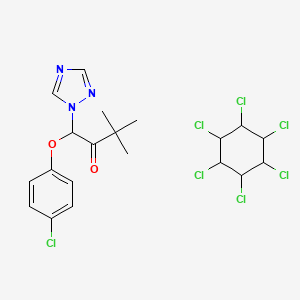
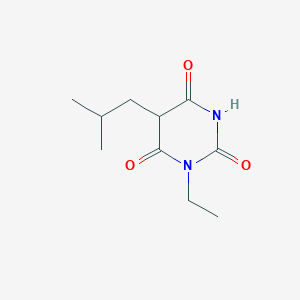
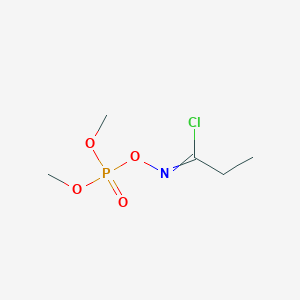
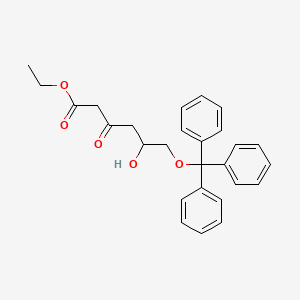
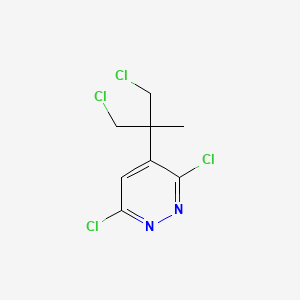
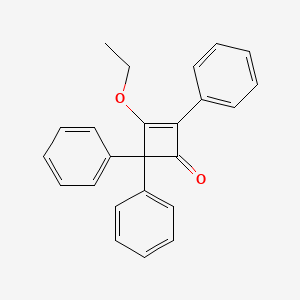
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
